molecular formula C26H54O12S2 B8104142 m-PEG6-SS-PEG6-methyl

m-PEG6-SS-PEG6-methyl

Cat. No.: B8104142
M. Wt: 622.8 g/mol
InChI Key: BGUPYWMPJFBFCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG6-SS-PEG6-methyl involves the reaction of two polyethylene glycol (PEG) chains with a disulfide bond (-SS-) and a methyl group (-CH3). The reaction typically requires the use of a reducing agent to form the disulfide bond and a methylating agent to introduce the methyl group. The reaction conditions often involve an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the disulfide bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

m-PEG6-SS-PEG6-methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-PEG6-SS-PEG6-methyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a cleavable linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for targeted delivery and controlled release.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Applied in the production of advanced materials and drug delivery systems

Mechanism of Action

The mechanism of action of m-PEG6-SS-PEG6-methyl involves the cleavage of the disulfide bond under reducing conditions, releasing the attached molecules. This property makes it an ideal linker for antibody-drug conjugates (ADCs), where the drug is released in the reducing environment of the target cell. The molecular targets and pathways involved include the reduction of the disulfide bond by intracellular thiols, leading to the release of the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG6-SS-PEG6-methyl is unique due to its specific combination of a disulfide bond and a methyl group, which provides a balance of stability and cleavability. This makes it particularly useful in applications where controlled release of the attached molecule is critical .

Properties

IUPAC Name

1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O12S2/c1-27-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-23-25-39-40-26-24-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-28-2/h3-26H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUPYWMPJFBFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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